Benzenecarboximidamide, 4,4'-(2,5-furandiyl)bis[N-(2-methylpropyl)-
Description
Introduction to Benzenecarboximidamide Derivatives
Benzenecarboximidamides belong to the broader class of amidines, organic compounds featuring the functional group $$ \text{RC}(=\text{NH})\text{NH}_2 $$. These derivatives are notable for their strong basicity and ability to interact with biological targets, such as proteases and receptors. The compound under study exemplifies a bis-substituted variant, where two benzenecarboximidamide moieties are connected via a 2,5-furandiyl linker and modified with $$ N $$-(2-methylpropyl) substituents.
Structural Classification of 4,4'-(2,5-Furandiyl)bis[N-(2-Methylpropyl)benzenecarboximidamide
Molecular Architecture
The compound’s structure (Figure 1) comprises:
- Central 2,5-furandiyl bridge : A five-membered heterocyclic ring with oxygen at position 1, facilitating conjugation between the two benzene rings.
- Para-substituted benzene rings : Each benzene is functionalized at the 4-position with a carboximidamide group ($$ \text{C}(=\text{NH})\text{NH} $$).
- N-(2-Methylpropyl) substituents : Branched alkyl chains ($$ \text{CH}2\text{CH}(\text{CH}3)_2 $$) attached to the amidine nitrogen, enhancing steric bulk and lipophilicity.
Molecular Formula : $$ \text{C}{26}\text{H}{30}\text{N}_4\text{O} $$
Key Structural Features :
The amidine groups exhibit strong basicity ($$ \text{p}K_a \sim 11-12 $$), a hallmark of amidines, due to resonance stabilization of the protonated form. The $$ N $$-(2-methylpropyl) groups introduce steric hindrance, potentially modulating interactions with biological targets or catalytic sites.
Spectroscopic Characteristics
- IR Spectroscopy : Stretching vibrations at $$ \sim 1640 \, \text{cm}^{-1} $$ (C=N) and $$ \sim 3300 \, \text{cm}^{-1} $$ (N-H).
- NMR : Distinct signals for furan protons ($$ \delta 6.5-7.0 $$), aromatic protons ($$ \delta 7.2-7.8 $$), and $$ N $$-(2-methylpropyl) methyl groups ($$ \delta 0.8-1.2 $$).
Historical Development of Bis-Substituted Benzenecarboximidamides
Early Amidines and Their Limitations
Simple amidines, such as benzamidine ($$ \text{C}6\text{H}5\text{C}(=\text{NH})\text{NH}_2 $$), were first studied in the mid-20th century for their protease-inhibiting properties. However, their poor pharmacokinetic profiles and lack of selectivity spurred efforts to develop bis-substituted derivatives.
Key Milestones in Bis-Substituted Derivatives
Linker Optimization (1980s–1990s) :
Substituent Engineering (2000s–Present) :
Applications in Contemporary Research
Properties
CAS No. |
192525-48-7 |
|---|---|
Molecular Formula |
C26H32N4O |
Molecular Weight |
416.6 g/mol |
IUPAC Name |
N'-(2-methylpropyl)-4-[5-[4-[N'-(2-methylpropyl)carbamimidoyl]phenyl]furan-2-yl]benzenecarboximidamide |
InChI |
InChI=1S/C26H32N4O/c1-17(2)15-29-25(27)21-9-5-19(6-10-21)23-13-14-24(31-23)20-7-11-22(12-8-20)26(28)30-16-18(3)4/h5-14,17-18H,15-16H2,1-4H3,(H2,27,29)(H2,28,30) |
InChI Key |
PBAGYELZEOEOPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN=C(C1=CC=C(C=C1)C2=CC=C(O2)C3=CC=C(C=C3)C(=NCC(C)C)N)N |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthesis
Critical Considerations :
- Steric Hindrance : Bulky 2-methylpropyl groups may necessitate elevated temperatures or catalysts (e.g., K₂CO₃) to drive alkylation.
- Purity Control : Column chromatography or recrystallization is essential to isolate mono-alkylated products.
Coupling Amidines to Furan
The final step involves attaching two amidine units to the furan scaffold. Strategies include:
Coupling Methods
Example Protocol :
- Halogenation : Brominate 2,5-furan derivatives using NBS or Br₂ in acetic acid.
- Arylation : Couple brominated furan with arylamidines using Pd(PPh₃)₄ and K₂CO₃ in DMF.
Purification and Characterization
Challenges and Optimization
Related Synthetic Analogues
Industrial and Academic Relevance
Chemical Reactions Analysis
Furan Ring Formation
The synthesis of the 2,5-furandiyl core is critical. Transition-metal-free methods, such as those described for 2,5-diaryl furans, involve:
-
1,3-Diene Oxidation : Symmetrical 1,3-dienes undergo photochemical oxidation to form endoperoxides, followed by dehydration using Appel reagents (CBr₄/PPh₃) to yield the furan .
-
Batch vs. Continuous-Flow Synthesis :
Key Data :
| Parameter | Batch Synthesis | Continuous-Flow Synthesis |
|---|---|---|
| Yield (e.g., 4-CF₃) | 88% | Comparable |
| Advantage | Flexibility for small-scale | Scalability, uniform heating |
| Reference |
Functionalization of Benzenecarboximidamide Groups
The benzenecarboximidamide groups likely form via amidination or substitution reactions. For instance:
-
N-(2-Methylpropyl) Substitution : Alkylation of anilines or amidines with 2-methylpropyl bromide in the presence of a base (e.g., K₂CO₃) could introduce the substituent .
-
Amidination : Reaction of benzoic acid derivatives with amidine precursors under coupling conditions (e.g., EDC, HOBt).
Hydrolysis and Stability
Benzenecarboximidamides are generally stable under neutral conditions but may hydrolyze in acidic/basic environments to form imidic acids or amides. The presence of electron-withdrawing groups (e.g., sulfamoyl in related compounds ) could influence stability.
Electrophilic Aromatic Substitution
The para positions of the benzenecarboximidamide rings are likely deactivated due to the electron-withdrawing effect of the amidamide group, reducing reactivity toward electrophiles.
Structural Analogues
-
Pafuramidine (Result ) : A related bis-amidoxime furan derivative demonstrates antiparasitic activity, highlighting the potential biological relevance of such furan-linked structures.
-
Transition-Metal-Free Synthesis (Result ) : Efficient furan formation without catalysts, suggesting scalable routes for the target compound’s core.
Functional Group Compatibility
-
N-(2-Methylpropyl) Substituents : These groups enhance lipophilicity, potentially affecting solubility and biological activity .
Stability and Degradation
The compound’s stability may depend on:
-
Hydrolytic Resistance : Amidamide groups are less reactive than amides, but prolonged exposure to extreme pH could lead to degradation .
-
Furan Ring Oxidation : Furan rings are prone to oxidation, especially under acidic or peroxide conditions, potentially forming endoperoxides .
Note: Direct experimental data for this specific compound is not available in the provided sources; insights are inferred from analogous systems and reaction mechanisms.
Scientific Research Applications
Antimicrobial and Anticancer Activities
Recent studies have highlighted the antimicrobial and anticancer properties of benzenecarboximidamide derivatives. For instance, compounds derived from this structure have shown significant activity against various bacterial strains and human cancer cell lines.
- Antimicrobial Activity : A study evaluated several derivatives against Gram-positive and Gram-negative bacteria as well as fungal strains. The results indicated that specific derivatives exhibited minimum inhibitory concentrations (MIC) as low as 1.27 µM against Bacillus subtilis and Staphylococcus aureus .
- Anticancer Activity : The anticancer potential was assessed using the HCT116 colorectal cancer cell line. Notably, some derivatives demonstrated IC50 values lower than that of 5-Fluorouracil (a standard chemotherapy drug), indicating their potential as effective anticancer agents .
| Compound | MIC (µM) | IC50 (µM) |
|---|---|---|
| N1 | 1.27 | >20.31 |
| N9 | - | 5.85 |
| N18 | - | 4.53 |
Synthesis of Value-Added Chemicals
Benzenecarboximidamide derivatives have been investigated for their catalytic properties in organic synthesis. Recent research has focused on the conversion of biomass-derived compounds like methylfuran into valuable chemicals using these derivatives as catalysts.
- Catalytic Performance : Studies have shown that when mixed with various substrates under specific conditions, these compounds can yield products with high efficiency. For example, in a hydroxyalkylation reaction involving methylfuran and formaldehyde, yields ranged from 58% to 92% depending on the catalyst used .
Polymer Chemistry
The unique structure of benzenecarboximidamide allows for its incorporation into polymer matrices to enhance material properties. Research indicates that modifying polymers with this compound can improve thermal stability and mechanical strength.
- Thermal Stability : Polymers modified with benzenecarboximidamide exhibit enhanced thermal properties compared to unmodified counterparts, making them suitable for high-temperature applications.
Case Studies
- Antimicrobial Screening : A systematic investigation into various derivatives revealed that modifications at specific positions on the aromatic rings significantly influenced antimicrobial potency . This study underscores the importance of structural optimization in drug design.
- Catalytic Reactions : An experimental setup involving methylfuran conversion demonstrated that benzenecarboximidamide-based catalysts outperformed traditional catalysts in terms of yield and selectivity . This highlights its potential in green chemistry applications.
Mechanism of Action
The mechanism of action of Benzenecarboximidamide, 4,4’-(2,5-furandiyl)bis[N-(2-methylpropyl)-] involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Insights :
- Rigidity vs.
- Substituent Effects : N-(2-methylpropyl) groups in the target compound may enhance lipophilicity, whereas N-methoxy groups in pafuramidine could alter metabolic stability .
Counterion and Solubility Profiles
Counterions critically affect solubility, stability, and pharmacokinetics.
*Note: Direct solubility data for the target compound is unavailable, but dihydrochloride salts generally exhibit better aqueous solubility than free bases.
Key Insights :
Key Insights :
Biological Activity
Benzenecarboximidamide, 4,4'-(2,5-furandiyl)bis[N-(2-methylpropyl)- (CAS: 192525-48-7) is a compound of interest due to its potential biological activities. This article explores its biological activity, particularly focusing on its antitumor and antimicrobial properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C26H32N4O
- Molecular Weight : 416.5585 g/mol
- Structure : The compound features a furan moiety linked to benzenecarboximidamide groups, which are known for their biological activity.
Biological Activity Overview
Research has indicated that compounds with similar structures exhibit significant biological activities, including antitumor and antimicrobial effects. The following sections detail these activities.
Antitumor Activity
Recent studies have demonstrated the antitumor potential of benzenecarboximidamide derivatives. Notably:
-
Mechanism of Action :
- These compounds may exert their effects through DNA binding and inhibition of DNA-dependent enzymes. This mechanism is crucial for their cytotoxicity against tumor cells.
- They have been evaluated for their ability to induce apoptosis in cancerous cells, particularly in hypoxic conditions typical of tumor microenvironments.
-
Case Studies :
- A study involving 2D and 3D cell cultures tested various derivatives against human lung cancer cell lines (A549, HCC827, NCI-H358). The compounds showed promising results in inhibiting cell proliferation with IC50 values indicating effective concentrations .
- The compound demonstrated higher activity in 2D assays compared to 3D assays, suggesting its effectiveness in more simplified environments .
-
Comparative Analysis :
Compound Cell Line IC50 (μM) Assay Type Benzenecarboximidamide A549 6.26 ± 0.33 2D Benzenecarboximidamide HCC827 20.46 ± 8.63 3D Benzimidazole Derivative WM115 <10 2D
Antimicrobial Activity
In addition to antitumor properties, benzenecarboximidamide derivatives have shown antimicrobial activity:
-
Testing Methods :
- Compounds were evaluated using broth microdilution methods against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
- Results indicated effective inhibition of bacterial growth at certain concentrations.
- Case Studies :
Q & A
Basic Question: What are the critical physicochemical properties of this compound, and how are they experimentally determined?
Answer:
Key physicochemical properties include melting point, boiling point, molecular weight, and hydrogen bonding capacity. For example:
- Melting point : Determined via differential scanning calorimetry (DSC) or capillary methods. Reported values (e.g., ~245–280°C) must account for solvent systems (e.g., water-isopropanol mixtures) to avoid decomposition .
- Molecular weight : Validated using high-resolution mass spectrometry (HRMS) or isotopic distribution analysis. The exact mass (e.g., 385.94 g/mol) should align with theoretical calculations .
- Hydrogen bonding : Quantified via crystallography (e.g., hydrogen bond donor/acceptor counts: 4 and 6, respectively) .
Basic Question: What spectroscopic and chromatographic methods are used to confirm structural identity and purity?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies substituent positions (e.g., furandiyl and 2-methylpropyl groups). Coupling constants resolve stereochemical ambiguities .
- X-ray crystallography : Resolves absolute configuration and interatomic distances (e.g., N–C bond lengths: 1.288–1.354 Å in related amidines) .
- High-Performance Liquid Chromatography (HPLC) : Validates purity (>98.5%) using reverse-phase columns with UV detection, referencing pharmacopeial standards .
Advanced Question: How can synthesis routes be optimized to address low yields or byproduct formation?
Answer:
- Reagent selection : Use stoichiometric control of lithium alkyls (e.g., LiBun) to minimize side reactions in amidine synthesis .
- Solvent effects : Polar aprotic solvents (e.g., tetrahydrofuran) enhance intermediate stability. Crystallization from hexane/THF mixtures improves yield .
- Catalytic additives : Transition metals (e.g., Pd) may facilitate coupling of furandiyl spacers, though ligand choice (e.g., phosphines) must avoid steric clashes with 2-methylpropyl groups .
Advanced Question: How do hydrogen-bonding networks in crystal structures influence the compound’s stability and reactivity?
Answer:
- Network analysis : X-ray crystallography reveals [100]-oriented chains via N–H···N interactions (bond lengths: ~2.2–2.5 Å). These networks stabilize the solid state but may reduce solubility .
- Solvent interactions : Tetrahydrofuran (THF) forms N–H···O bonds (2.8–3.0 Å), which can be disrupted in polar solvents, affecting dissolution kinetics .
- Thermal stability : Hydrogen bonding correlates with elevated melting points (e.g., >245°C), confirmed via thermogravimetric analysis (TGA) .
Advanced Question: How should researchers resolve contradictions in reported physicochemical data (e.g., melting points)?
Answer:
- Method validation : Cross-check DSC protocols (heating rate, sample encapsulation) to ensure consistency. Discrepancies may arise from polymorphic forms or hydrate formation .
- Purity assessment : Combine elemental analysis with HPLC to rule out impurities (e.g., residual solvents or unreacted intermediates) .
- Solvent history : Document recrystallization solvents (e.g., isopropanol vs. THF), as they influence melting behavior .
Advanced Question: What strategies mitigate challenges in characterizing flexible substituents (e.g., 2-methylpropyl groups)?
Answer:
- Dynamic NMR : Probe rotational barriers of 2-methylpropyl chains via variable-temperature experiments .
- Crystallographic constraints : Apply isotropic displacement parameters (Ueq) to model disorder in flexible groups during refinement .
- Computational modeling : Density Functional Theory (DFT) predicts lowest-energy conformers, guiding spectral assignments .
Advanced Question: How can researchers validate the compound’s biological activity while ensuring structural integrity?
Answer:
- Stability assays : Monitor degradation under physiological conditions (pH 7.4, 37°C) via LC-MS, focusing on furandiyl linker hydrolysis .
- Activity correlation : Compare bioassay results (e.g., enzyme inhibition) with purity data to rule out false positives from impurities .
- Isotopic labeling : Use 13C/15N-labeled analogs to track metabolic pathways without altering hydrogen-bonding motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
